Methyl 5-acetyl-2-bromobenzoate
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Overview
Description
Methyl 5-acetyl-2-bromobenzoate is an organic compound with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol . It is characterized by the presence of a bromine atom, an acetyl group, and a methyl ester group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Scientific Research Applications
Methyl 5-acetyl-2-bromobenzoate has several applications in scientific research:
Safety and Hazards
“Methyl 5-acetyl-2-bromobenzoate” is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-acetyl-2-bromobenzoate can be synthesized through a multi-step process. One common method involves the acetylation of 2-bromobenzoic acid methyl ester. The process typically includes the following steps:
Purification: The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Industrial processes may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetyl-2-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Methyl 5-(hydroxyethyl)-2-bromobenzoate.
Oxidation: 5-acetyl-2-bromobenzoic acid.
Mechanism of Action
The mechanism of action of methyl 5-acetyl-2-bromobenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Methyl 5-acetyl-2-bromobenzoate can be compared with other similar compounds such as:
Methyl 2-bromo-5-nitrobenzoate: Similar structure but with a nitro group instead of an acetyl group.
Methyl 5-bromo-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of an acetyl group.
Methyl 2-bromo-5-methylbenzoate: Similar structure but with a methyl group instead of an acetyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
methyl 5-acetyl-2-bromobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-6(12)7-3-4-9(11)8(5-7)10(13)14-2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHIAVRWXRZWGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Br)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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